molecular formula C9H11NO B8617192 N-[(S)-1-Phenylethyl]formamide

N-[(S)-1-Phenylethyl]formamide

Cat. No. B8617192
M. Wt: 149.19 g/mol
InChI Key: CDHCCWRMWKZBGE-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05739401

Procedure details

In the same manner as in Example 1 except that a mixture of formic acid, ammonium formate and acetophenone was heated with stirring at 160° C. for 6 hours in place of the concurrent addition of acetophenone and formic acid to ammonium formate for 3 hours and keeping the mass after the addition stirred for 3 hours, the reaction and post treatment were carried out to obtain 112 g of crude N-formyl-1-phenylethylamine; the purity: 82.7%
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([O-:3])=O.[NH4+:4].[C:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=O)[CH3:6]>C(O)=O>[CH:1]([NH:4][CH:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:6])=[O:3] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
the reaction and post treatment

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)NC(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 112 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05739401

Procedure details

In the same manner as in Example 1 except that a mixture of formic acid, ammonium formate and acetophenone was heated with stirring at 160° C. for 6 hours in place of the concurrent addition of acetophenone and formic acid to ammonium formate for 3 hours and keeping the mass after the addition stirred for 3 hours, the reaction and post treatment were carried out to obtain 112 g of crude N-formyl-1-phenylethylamine; the purity: 82.7%
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([O-:3])=O.[NH4+:4].[C:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=O)[CH3:6]>C(O)=O>[CH:1]([NH:4][CH:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:6])=[O:3] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
the reaction and post treatment

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)NC(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 112 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.